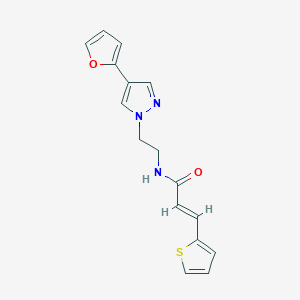
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that incorporates multiple heterocycles, including furan and pyrazole moieties, which are known for their diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
- Attachment of the Furan Ring : The furan ring is introduced via a coupling reaction, such as Suzuki or Heck coupling.
- Introduction of the Thiophene Group : This can be achieved through electrophilic substitution reactions involving thiophene derivatives.
- Final Coupling to Form Acrylamide : The final step involves coupling the previously synthesized components to yield the target acrylamide structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The antimicrobial efficacy was evaluated against various bacterial and fungal strains using the Kirby–Bauer disk diffusion method.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7c | Escherichia coli | 20 | 15 |
| 7d | Staphylococcus aureus | 25 | 10 |
| 7b | Candida albicans | 18 | 20 |
These results indicate that compounds with similar structural features can inhibit microbial growth effectively, suggesting potential therapeutic applications in treating infections.
Antioxidant Activity
The antioxidant activity of this compound has been assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| 7b | 75 | 70 |
| 7c | 80 | 75 |
These findings suggest that this compound may possess significant antioxidant properties, contributing to its potential in preventing oxidative damage in biological systems.
Other Biological Activities
In addition to antimicrobial and antioxidant activities, compounds containing pyrazole and furan rings have been reported to exhibit a range of other biological effects, including:
- Anticancer Activity : Studies have indicated that similar pyrazole derivatives can inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (T-47D) and melanoma (UACC-257).
Table 3: Anticancer Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | T-47D | 12 |
| 5b | UACC-257 | 15 |
These results highlight the potential of these compounds as anticancer agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of both furan and pyrazole rings allows for interactions with various biological targets, including enzymes and receptors. The thiophene group may enhance binding affinity through π-stacking interactions.
特性
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(6-5-14-3-2-10-22-14)17-7-8-19-12-13(11-18-19)15-4-1-9-21-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCPXRGIXNZLA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













